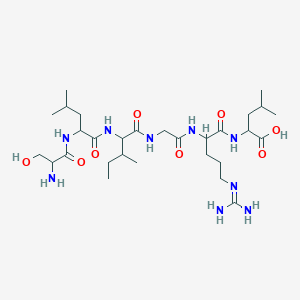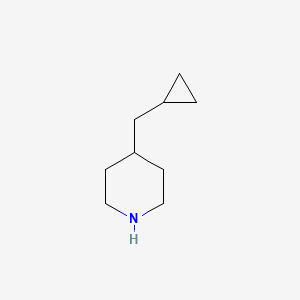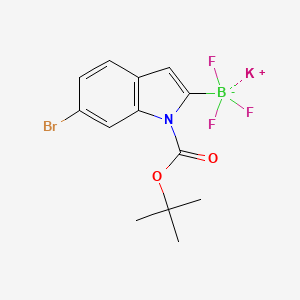
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the reaction of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole with potassium trifluoroborate. The reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The tert-butoxycarbonyl group serves as a protecting group for the indole nitrogen, ensuring selective reactions at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Base: Potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is extensively used in the synthesis of complex organic molecules. Its reactivity and stability make it a preferred reagent in various coupling reactions.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate primarily involves its role as a coupling reagent in Suzuki–Miyaura reactions. The trifluoroborate group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The tert-butoxycarbonyl group protects the indole nitrogen, preventing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Potassium (6-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protecting group.
Potassium (6-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine.
Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate: The trifluoroborate group is attached at a different position on the indole ring.
Uniqueness
The presence of the tert-butoxycarbonyl group in Potassium (6-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate provides additional stability and selectivity in reactions. This makes it more versatile and efficient compared to similar compounds without the protecting group.
Propiedades
Fórmula molecular |
C13H13BBrF3KNO2 |
|---|---|
Peso molecular |
402.06 g/mol |
Nombre IUPAC |
potassium;[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
DQWVZXXAGFVGOU-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



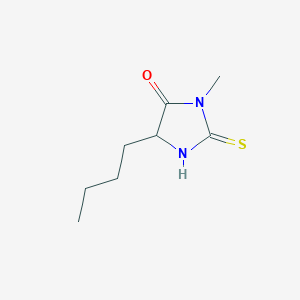

![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
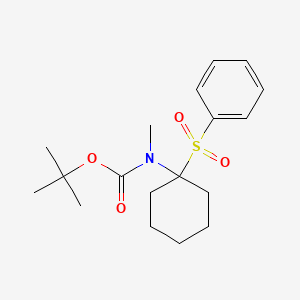
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
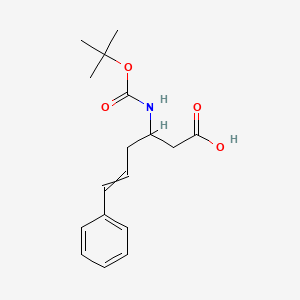
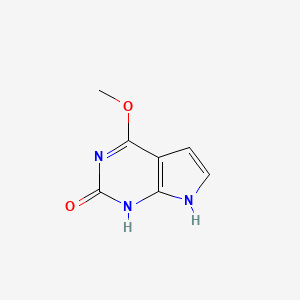
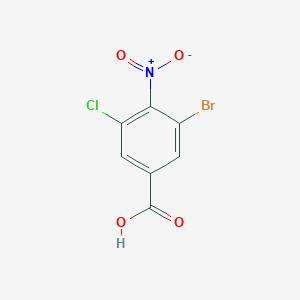
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
